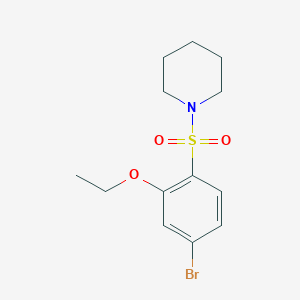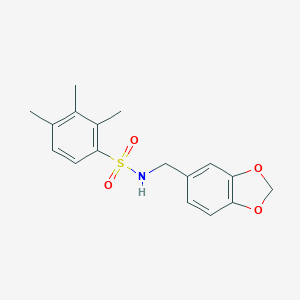amine](/img/structure/B275461.png)
[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine is a chemical compound with the molecular formula C11H9Cl2NO3S and a molecular weight of 306.2 g/mol. This compound is characterized by the presence of a benzenesulfonamide core substituted with two chlorine atoms and a furanylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of [(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine typically involves the reaction of 2,3-dichlorobenzenesulfonyl chloride with 2-furanylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, making it a potential target for anticancer drug development.
Industry: It is used in the production of dyes, photochemicals, and disinfectants.
Mecanismo De Acción
The mechanism of action of [(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine involves the inhibition of carbonic anhydrase IX. This enzyme is overexpressed in many solid tumors and plays a role in regulating pH and promoting tumor growth. By inhibiting carbonic anhydrase IX, the compound can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .
Comparación Con Compuestos Similares
[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine can be compared with other benzenesulfonamide derivatives such as:
- p-Toluenesulfonamide
- Methanesulfonamide
- 4-Bromobenzenesulfonamide
- Naphthalene-2-sulfonamide
- N-methylbenzenesulfonamide
- o-Toluenesulfonamide
- 4-(Trifluoromethyl)benzenesulfonamide
- 4-Nitrobenzenesulfonamide
These compounds share a common benzenesulfonamide core but differ in their substituents, which can significantly affect their chemical properties and applications. This compound is unique due to the presence of both chlorine atoms and a furanylmethyl group, which contribute to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C11H9Cl2NO3S |
|---|---|
Peso molecular |
306.2 g/mol |
Nombre IUPAC |
2,3-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H9Cl2NO3S/c12-9-4-1-5-10(11(9)13)18(15,16)14-7-8-3-2-6-17-8/h1-6,14H,7H2 |
Clave InChI |
GQUULNFQOMHTCP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCC2=CC=CO2 |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholine](/img/structure/B275384.png)


![2-[(3,4-Dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B275399.png)



![3-Methyl-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoic acid](/img/structure/B275407.png)


![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275422.png)
![4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid](/img/structure/B275425.png)

![N-(4-{[2-chloro-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B275438.png)
